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Compound of Interest

Compound Name:
2-Amino-3-(3,4,5-

trimethoxyphenyl)propanoic acid

CAS No.: 18111-22-3

Cat. No.: B093627 Get Quote

Executive Summary
This guide details the chemical biology applications of trimethoxyphenyl (TMP)-modified

peptides, a specialized class of bioconjugates where the electron-rich 3,4,5-trimethoxyphenyl

moiety serves as either a pharmacological payload (tubulin-targeting) or a chemoselective

handle (oxidative coupling).

While "Click Chemistry" traditionally refers to Cu(I)-catalyzed Azide-Alkyne Cycloaddition

(CuAAC), the application of TMP-peptides extends into "Oxidative Click" methodologies—a

rapidly emerging field where the electronic properties of the TMP ring facilitate rapid, site-

specific conjugation under mild oxidative conditions. This note covers three primary workflows:

Peptide-Drug Conjugates (PDCs): Synthesis of TMP-triazole-peptide hybrids for targeted

tubulin inhibition.

Oxidative Ligation: Using TMP as a reactive "hotspot" for site-specific bioconjugation.

Mass Spectrometry Tagging: Utilizing TMP-phosphonium (TMPP) charge tags for peptide

sequencing.
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The 3,4,5-trimethoxyphenyl (TMP) group is a privileged structural motif in medicinal chemistry.

Its integration into peptide scaffolds creates unique functionalities defined by its electronic

structure:

Feature Chemical Basis Application

Pharmacophore
Mimics the A-ring of Colchicine

and Combretastatin A-4.

Targeted Cancer Therapy:

Design of PDCs that bind the

colchicine-site of tubulin to

disrupt tumor vasculature.

Electronic Richness

High electron density on the

phenyl ring (three methoxy

donors).

Oxidative Coupling: Serves as

a specific site for oxidant-

mediated radical coupling with

anilines or nucleophiles

(Oxidative Click).

Proton Affinity

When coupled to phosphonium

(TMPP), it creates a fixed

positive charge.

Mass Spectrometry: Enhances

ionization and directs

fragmentation for de novo

peptide sequencing.

Application I: Synthesis of Tubulin-Targeting PDCs
via CuAAC
Principle
Many potent antimitotic agents (e.g., Combretastatin A-4, Colchicine) contain a TMP ring

essential for binding to

-tubulin. By "clicking" a TMP-analog alkyne to an azide-functionalized tumor-homing peptide
(e.g., RGD, NGR), researchers create Peptide-Drug Conjugates (PDCs). The 1,2,3-triazole
linker acts as a bioisostere for the natural olefinic bridge, often improving metabolic stability
while maintaining potency.

Workflow Diagram
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Figure 1: Assembly of Trimethoxyphenyl-based Peptide-Drug Conjugates via CuAAC.

Detailed Protocol: On-Resin CuAAC Synthesis
Objective: Synthesize a Combretastatin-mimic PDC using a solid-phase peptide synthesis

(SPPS) approach.

Reagents:

Resin: Rink Amide MBHA resin loaded with Azido-Lysine or N-terminal Azido-acid.

Alkyne Payload: 5-(3,4,5-trimethoxyphenyl)-4-pentynoic acid or propargyl-functionalized

TMP analog.

Catalyst: Copper(II) Sulfate Pentahydrate (

), Sodium Ascorbate.

Solvent: DMF/Water (4:1) or DMSO/Water.

Step-by-Step Procedure:

Peptide Assembly: Synthesize the targeting peptide (e.g., c(RGDfK)) using standard Fmoc-

SPPS. Introduce an Azide handle (e.g., Fmoc-Lys(N3)-OH) at the desired attachment point.

Resin Preparation: Swell the resin-bound azide-peptide (0.1 mmol scale) in DMF for 30 min.
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Click Cocktail Preparation:

Dissolve TMP-Alkyne (3.0 eq relative to peptide) in 2 mL DMF.

Dissolve

(0.5 eq) and TBTA ligand (0.5 eq) in 0.5 mL water/DMF.

Dissolve Sodium Ascorbate (1.0 eq) in 0.5 mL water (prepare fresh).

Reaction: Add the TMP-Alkyne solution to the resin, followed by the Cu/TBTA mix, and finally

the Ascorbate.

Incubation: Agitate at Room Temperature (RT) for 6–16 hours under

atmosphere. The solution typically turns bright yellow/orange (characteristic of Cu(I)-TBTA).

Washing: Drain and wash resin with DMF (5x), Sodium Diethyldithiocarbamate (0.5% in

DMF, to remove Cu), and DCM (5x).

Cleavage: Cleave peptide with TFA/TIS/Water (95:2.5:2.5) for 2 hours. Precipitate in cold

diethyl ether.

Validation: Analyze via HPLC and ESI-MS. The mass shift should correspond exactly to the

sum of the peptide and the TMP-alkyne.

Critical Control: Perform a "colorimetric test" on a resin bead aliquot. If the azide is fully

converted, the IR stretch at ~2100

(azide) should disappear.

Application II: Oxidative "Click" Ligation
Principle
Unlike standard CuAAC, Oxidative Peptide Coupling utilizes the inherent electron-rich nature of

the TMP ring. When a peptide containing a TMP-modified amino acid (e.g., 3,4,5-

trimethoxyphenylalanine) is exposed to a specific oxidant (like periodate or a tyrosinase

enzyme), the TMP ring is activated into a reactive quinone-methide or radical species. This
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intermediate rapidly captures nucleophiles (anilines, thiols, or alkoxyamines) to form a stable

bond.

This is a "Click-like" reaction because it is:

Modular: Connects two distinct units.

Orthogonal: Reacts preferentially at the electron-rich TMP site over native amino acids

(under controlled conditions).

Aqueous Compatible: Runs in buffer.[1]

Mechanism Diagram
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Figure 2: Oxidative Coupling Mechanism for Trimethoxyphenyl-Modified Peptides.

Protocol: Periodate-Mediated Oxidative Coupling
Objective: Conjugate a TMP-containing peptide to an aniline-functionalized fluorophore.

Reagents:

Peptide: Sequence containing 3,4,5-trimethoxyphenylalanine (TMP-Ala).

Partner: Aniline-derivative (e.g., Aniline-PEG-Biotin).

Oxidant: Sodium Periodate (

).
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Buffer: Phosphate Buffer (pH 7.0).

Procedure:

Dissolution: Dissolve TMP-Peptide (1 mM) and Aniline-Partner (5 mM, 5 eq) in Phosphate

Buffer (pH 7.0).

Initiation: Add

(2 eq) to the mixture.

Reaction: Incubate at RT for 10–30 minutes. The reaction is extremely fast.

Quenching: Add excess N-acetylmethionine or Tyrosine to quench unreacted oxidant (though

the reaction is often stoichiometric).

Purification: Desalt via size-exclusion chromatography (e.g., PD-10 column) or HPLC.

Note: The TMP group is significantly more reactive than a standard Tyrosine phenol, allowing

for selective coupling even in the presence of Tyr/Trp residues if stoichiometry is controlled.

Application III: Analytical Tagging (TMPP)
While not a "conjugation" in the drug delivery sense, the Tris(2,4,6-

trimethoxyphenyl)phosphonium (TMPP) group is a critical tool for validating peptide structures.

Usage: The TMPP group is "clicked" (via active ester chemistry) onto the N-terminus of a

peptide.

Benefit: It adds a fixed positive charge and a hydrophobic bulk. In MS/MS (CID), this directs

fragmentation to produce a simple series of N-terminal ions, simplifying de novo sequencing

of complex biological peptides.

Summary of Applications
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Application TMP Role Reaction Type Key Benefit

Tubulin PDCs
Ligand (Colchicine

mimic)

CuAAC (Azide-

Alkyne)

Delivers potent

cytotoxicity specifically

to tumor cells via

peptide targeting.

Oxidative Ligation Reactive Handle Oxidative Coupling

Enables site-specific

conjugation in

aqueous buffers

without heavy metals.

MS Sequencing Charge Tag (TMPP) Acylation

Simplifies mass

spectra for easier

sequence validation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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